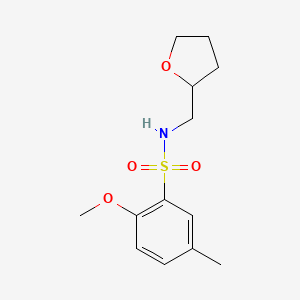

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively. The sulfonamide nitrogen is further functionalized with an oxolan-2-ylmethyl (tetrahydrofurfuryl) group. This structural motif is significant in medicinal chemistry due to sulfonamides’ propensity to act as enzyme inhibitors, particularly in contexts involving metal ion chelation (e.g., HIV integrase inhibition) .

Propriétés

IUPAC Name |

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-10-5-6-12(17-2)13(8-10)19(15,16)14-9-11-4-3-7-18-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJLQEAYMFYAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide.

Reduction: Formation of 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)aniline.

Substitution: Formation of 2-chloro-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its therapeutic potential :

- Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor, particularly in the context of conditions requiring modulation of enzyme activity. This property is valuable for developing drugs targeting specific biochemical pathways.

- Anti-inflammatory and Antimicrobial Activities : Studies have shown that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, suggesting that this sulfonamide derivative may also possess these activities.

Biological Research

In biological studies, 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its interactions with biological systems can be explored to understand metabolic pathways and disease mechanisms.

Materials Science

The compound is also utilized in the development of new materials :

- Synthesis of Novel Polymers : Its unique functional groups allow for the modification of polymer properties, leading to materials with tailored characteristics for specific applications in electronics and coatings.

- Chemical Processes : It can be employed in various chemical processes to enhance reaction efficiency or selectivity, making it valuable in industrial applications.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibitory potential of sulfonamides similar to this compound demonstrated promising results against key enzymes involved in metabolic diseases. The compound showed a significant reduction in enzyme activity, indicating its potential as a therapeutic agent for conditions like diabetes and obesity.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that certain modifications to the sulfonamide structure enhanced antimicrobial efficacy, suggesting that further optimization could lead to effective treatments for bacterial infections.

Mécanisme D'action

The mechanism of action of 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Key Findings :

- Electron-Withdrawing Groups: Nitro (NO₂) and bromo (Br) substituents increase sulfonamide acidity, enhancing metal ion chelation and HIV integrase inhibition (e.g., IIIi: 96.7% inhibition vs. IIIg: 72.9%) .

- Electron-Donating Groups : Methoxy (-OCH₃) and methyl (-CH₃) groups reduce acidity, correlating with lower inhibitory activity in the target compound .

- Oxolan-2-ylmethyl Group : This substituent improves metabolic stability and bioavailability, as seen in tetrahydrofurfuryl derivatives sharing similar pharmacokinetic profiles .

Structural and Functional Divergence

- Tetrahydrofurfuryl Esters () : Shared oxolan-2-ylmethyl groups in esters and sulfonamides suggest common metabolic pathways (e.g., hydrolysis to tetrahydrofurfuryl alcohol), impacting toxicity and clearance rates .

Research Implications

- Design Optimization: Replacing the target compound’s methyl group with electron-withdrawing substituents (e.g., NO₂, Br) could enhance activity while retaining the oxolan-2-ylmethyl group’s metabolic benefits.

- Computational Insights : Tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) enable precise evaluation of electronic properties and binding interactions, guiding rational drug design .

Activité Biologique

2-Methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is being investigated for its role as an enzyme inhibitor and its therapeutic properties, including anti-inflammatory and antimicrobial effects.

The chemical structure of this compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the methoxy and methyl groups, along with the oxolan moiety, contributes to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₃S |

| Molecular Weight | 273.33 g/mol |

| CAS Number | Not specified |

| Functional Groups | Methoxy, Methyl, Sulfonamide |

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Potential Targets

- Enzymes : Inhibition of carbonic anhydrase and other key metabolic enzymes.

- Receptors : Possible modulation of receptor activity related to inflammation and infection.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- Objective : To assess the inhibitory effects on carbonic anhydrase.

- Method : Enzyme assays were conducted using varying concentrations of the compound.

- Results : The compound showed a dose-dependent inhibition, with an IC50 value indicating effective enzyme blockade.

-

Anti-inflammatory Effects :

- Objective : To evaluate cytokine production in response to inflammatory stimuli.

- Method : Cultured macrophages were treated with the compound prior to stimulation with lipopolysaccharide (LPS).

- Results : A significant reduction in TNF-alpha and IL-6 levels was observed, supporting its potential as an anti-inflammatory agent.

-

Antimicrobial Testing :

- Objective : To determine the antibacterial activity against common pathogens.

- Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.

- Results : Clear zones of inhibition were noted, indicating effective antibacterial properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide?

The synthesis involves a nucleophilic substitution reaction between 2-methoxy-5-methylbenzenesulfonyl chloride and oxolan-2-ylmethylamine. Key steps include:

- Sulfonamide bond formation : Conducted in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH) to deprotonate the amine and drive the reaction .

- Dynamic pH control : Maintained between 8–10 to optimize yield and minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized for structural validation?

- Spectroscopic techniques :

- ¹H NMR : Peaks for methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and oxolane protons (δ ~3.5–4.0 ppm) confirm substitution patterns .

- HRMS : Exact mass determination (e.g., [M+H]⁺) validates molecular formula .

Q. What preliminary biological assays are recommended for this sulfonamide?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 0.1–10 µM doses .

- Anti-inflammatory testing : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Dose-response curves : Compare with control sulfonamides (e.g., celecoxib) to establish baseline activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Validate using R-factor convergence (<5%) and residual electron density maps .

- Twinning analysis : Employ SHELXD for structures with pseudo-merohedral twinning .

Q. What strategies address contradictory biological activity data across assays?

- Control standardization : Include positive controls (e.g., sulfamethoxazole for antimicrobial tests) and vehicle controls (e.g., DMSO) .

- Statistical validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) between replicates .

- Solubility correction : Pre-saturate the compound in assay buffers (e.g., PBS with 0.1% Tween-80) to avoid false negatives .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent modulation : Replace the oxolane group with morpholine or piperidine to study steric/electronic effects on receptor binding .

- Bioisosteric replacement : Swap the methoxy group for trifluoromethyl (-CF₃) to enhance metabolic stability .

- Molecular docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., carbonic anhydrase II) .

Q. What analytical methods resolve synthetic impurities in bulk samples?

- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/water + 0.1% formic acid) detects impurities >0.1% .

- LC-MS/MS : Quantify trace byproducts (e.g., unreacted sulfonyl chloride) using MRM transitions .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for scale-up synthesis?

- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce reaction time .

- Solvent selection : Replace DMF with acetonitrile for easier post-reaction purification .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .

Q. What crystallographic software tools validate non-covalent interactions?

- Mercury CSD : Analyze hydrogen bonds (e.g., N–H···O=S) and π-π stacking in the crystal lattice .

- PLATON : Check for voids and solvent-accessible regions to confirm packing efficiency .

Q. How to design in vivo pharmacokinetic studies for this compound?

- Bioavailability assays : Administer 10 mg/kg orally in rodent models; measure plasma concentrations via LC-MS/MS at 0, 1, 4, 8, 24 h .

- Metabolite profiling : Identify phase I/II metabolites using hepatocyte microsomal incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.